1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is an important heterocyclic organic compound known for its extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The addition of the 5-chloropyrimidin-2-yl and azetidin-3-yl groups to the benzimidazole core enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal functions . The addition of the 5-chloropyrimidin-2-yl and azetidin-3-yl groups enhances its binding affinity and specificity, leading to increased biological activity. The compound may inhibit key enzymes and signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
Osimertinib: An anticancer drug targeting epidermal growth factor receptor (EGFR) mutations.
Navelbine: A chemotherapy drug used to treat various cancers.
Alectinib: An anticancer drug targeting anaplastic lymphoma kinase (ALK) mutations.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c15-10-5-16-14(17-6-10)19-7-11(8-19)20-9-18-12-3-1-2-4-13(12)20/h1-6,9,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSODMJPTDRQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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